Cyclo(N-methyltyrosylarginyl)
Description
Cyclo(N-methyltyrosylarginyl) is a cyclic dipeptide comprising N-methyltyrosine and arginine residues linked via an amide bond to form a diketopiperazine (DKP) structure. Cyclic dipeptides are known for enhanced metabolic stability compared to linear peptides due to conformational rigidity, and N-methylation (as in the tyrosine residue here) further improves protease resistance and bioavailability .
Key features inferred from analogs:
- Molecular weight: Estimated ~333–350 g/mol (based on cyclo(tyrosylarginyl) at 319.36 g/mol with added N-methyl group).
- Structural motifs: Aromatic tyrosine (hydroxyl group) and cationic arginine (guanidine group) may confer unique solubility and receptor-binding properties.
- Biological relevance: Similar cyclic dipeptides exhibit antimicrobial, cytotoxic, or signaling activities .
Properties
CAS No. |
83481-39-4 |
|---|---|
Molecular Formula |
C16H23N5O3 |
Molecular Weight |
333.39 g/mol |
IUPAC Name |
2-[3-[(2S,5S)-5-[(4-hydroxyphenyl)methyl]-4-methyl-3,6-dioxopiperazin-2-yl]propyl]guanidine |
InChI |
InChI=1S/C16H23N5O3/c1-21-13(9-10-4-6-11(22)7-5-10)14(23)20-12(15(21)24)3-2-8-19-16(17)18/h4-7,12-13,22H,2-3,8-9H2,1H3,(H,20,23)(H4,17,18,19)/t12-,13-/m0/s1 |
InChI Key |
KYHXMYWZVDKAAH-STQMWFEESA-N |
SMILES |
CN1C(C(=O)NC(C1=O)CCCN=C(N)N)CC2=CC=C(C=C2)O |
Isomeric SMILES |
CN1[C@H](C(=O)N[C@H](C1=O)CCCN=C(N)N)CC2=CC=C(C=C2)O |
Canonical SMILES |
CN1C(C(=O)NC(C1=O)CCCN=C(N)N)CC2=CC=C(C=C2)O |
Synonyms |
cyclo NMTA cyclo(N-Me-Tyr-Arg) cyclo(N-methyl-Tyr-Arg) cyclo(N-methyltyrosylarginyl) cyclo(N-methyltyrosylarginyl), (2R-trans)-isomer cyclo(N-MeTyr-Arg) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Cyclo(N-methyltyrosylarginyl) with structurally related cyclic dipeptides:
*Estimated based on cyclo(tyrosylarginyl) with added N-methyl group.
Key observations :
Analytical Characterization
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